

DAT Binding Affinity Comparison

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Compound Focus: RTI-51 Hydrochloride

CAS No.: 1391052-88-2

Cat. No.: S1800116

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The following table compiles equilibrium dissociation constants (K_i , nM), where a lower value indicates higher affinity for the transporter. Data is primarily from rat brain studies [1].

Compound Name	DAT ($[^3\text{H}]$ WIN 35,428 binding K_i , nM)	SERT ($[^3\text{H}]$ Paroxetine binding K_i , nM)	NET ($[^3\text{H}]$ Nisoxetine binding K_i , nM)	DAT Selectivity (vs. SERT)
RTI-51	1.7	10.6	37.4	~6-fold
RTI-55	1.3	4.21	36	~3-fold
RTI-31	1.1	44.5	37	~40-fold
Cocaine	89.1	1050	3300	~12-fold

The table below shows inhibition constants (IC_{50} , nM) from a later study using cloned human transporters and a different radioligand ($[^3\text{H}]$ DA, or dopamine), which are not directly comparable to the K_i values above but illustrate potency trends [2].

Compound Name	DAT ($[^3\text{H}]$ DA uptake IC_{50} , nM)
GBR12909	2.1

Compound Name	DAT ($[^3\text{H}]\text{DA}$ uptake IC_{50} , nM)
Cocaine	289.9

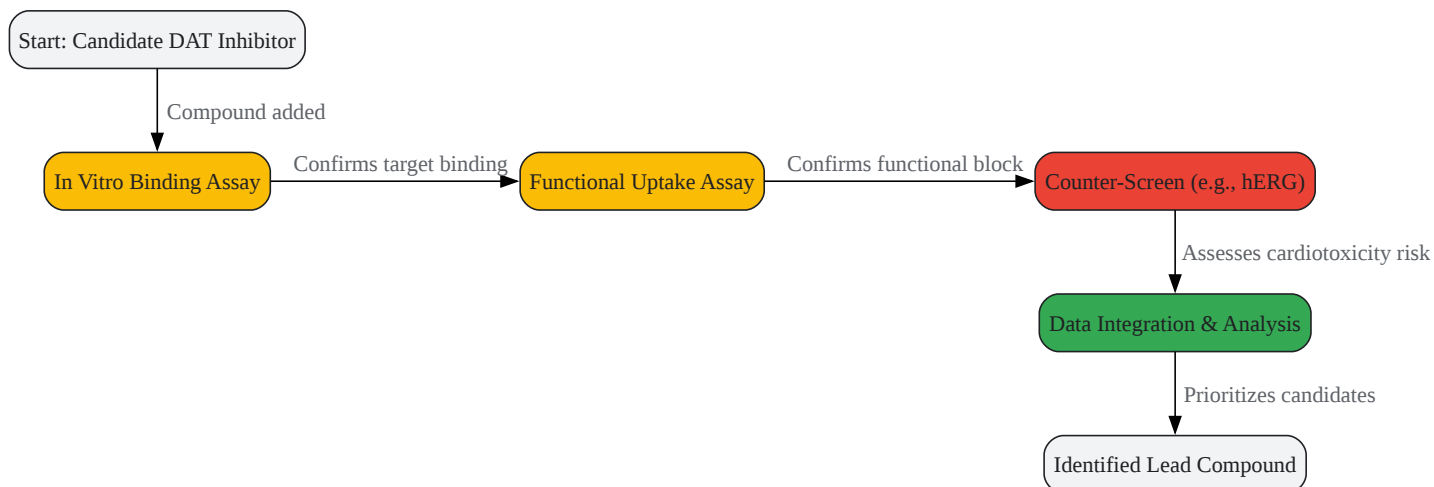
Key Experimental Methodologies

The affinity data presented relies on standard pharmacological techniques:

- **Radioligand Binding Assays:** This method measures how effectively a test compound (like RTI-51) competes with a known radioactive ligand (e.g., $[^3\text{H}]\text{WIN35,428}$) for binding to the DAT. The K_i value is calculated from the IC_{50} , which is the concentration of the test compound that displaces 50% of the radioligand [1]. The distinction between K_i and IC_{50} is critical; K_i is an intrinsic measure of affinity, while IC_{50} can be influenced by experimental conditions [3].
- **Functional Uptake Inhibition Assays:** This approach evaluates a compound's ability to block the transporter's physiological function—the reuptake of dopamine. It measures the IC_{50} for inhibiting the uptake of radiolabeled dopamine ($[^3\text{H}]\text{DA}$) into cells expressing the transporter [2].

Conceptual Workflow for DAT Inhibitor Characterization

The following diagram illustrates a generalized modern strategy for characterizing DAT inhibitors, which integrates binding data with functional and safety assessments.



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Key Insights from the Data

- **High DAT Affinity:** RTI-51 exhibits **very high affinity for DAT** ($K_i = 1.7$ nM), making it significantly more potent than cocaine ($K_i = 89.1$ nM) in binding to the transporter [1].
- **Selectivity Profile:** RTI-51 shows a unique balance of effects, with a **moderate preference for DAT over SERT** (about 6-fold). In comparison, RTI-31 is more DAT-selective, while RTI-55 has higher affinity for SERT [1].
- **Structural Insights:** The binding of inhibitors to DAT can be influenced by its intracellular structural elements. Research indicates that the N- and C-terminal domains of DAT can synergistically affect the apparent affinity of certain inhibitors [4].

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